molecular formula C16H25NO2 B183235 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine CAS No. 93285-86-0

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

Cat. No. B183235
CAS RN: 93285-86-0
M. Wt: 263.37 g/mol
InChI Key: QYUUWFKPJWELGD-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine” is a chemical compound with the molecular formula C16H25NO2 . It is related to 3,4-dimethoxyphenethylamine, an aromatic ether that is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sequence involving the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) to 3,4-dimethoxyphenethylamine has been described . Another method involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine” can be analyzed using its InChI code and molecular formula . The compound has a molecular weight of 263.375 Da .


Physical And Chemical Properties Analysis

“N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine” has a molecular weight of 344.29 . It is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine and its derivatives are studied for their potential in chemical synthesis and biological evaluation. For instance, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety have demonstrated that these compounds can act as effective inhibitors for certain enzymes. Specifically, the synthesized compounds showed inhibitory effects on cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant for treating diseases such as Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Sigma Receptor Binding

The structural manipulation and synthesis of specific derivatives have led to the discovery of compounds with high affinity for sigma receptors. These findings are critical for understanding the functional role of sigma receptors and developing new therapeutic agents. The research on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines highlighted the importance of structural determinants for high sigma receptor affinity, presenting a potential pathway for the development of novel drugs (de Costa et al., 1992).

Psychotropic Activity Evaluation

The study of N-methyl and N,N-dimethyl derivatives of certain cyclohexylamines has been directed towards understanding their psychotropic activities. The synthesis and characterization of these compounds, especially in terms of their magnetic nonequivalence under specific conditions, offer insights into their potential psychotropic effects and the underlying mechanisms (Lowry & Huitric, 1971).

Antidepressant Biochemical Profile

Compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, such as Wy-45,030, have been evaluated for their antidepressant biochemical profiles. These studies aim to identify compounds with the potential for antidepressant activity without the common side effects associated with tricyclic antidepressants. The neurochemical profile of such compounds, including their interaction with various receptors and their inhibition of monoamine uptake, is crucial for predicting their therapeutic efficacy and side-effect profile (Muth et al., 1986).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h8-9,12,14,17H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUUWFKPJWELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354516
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

CAS RN

93285-86-0
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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